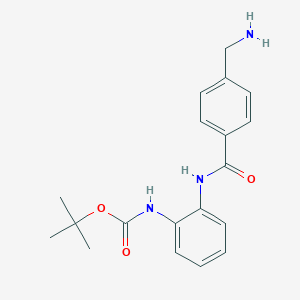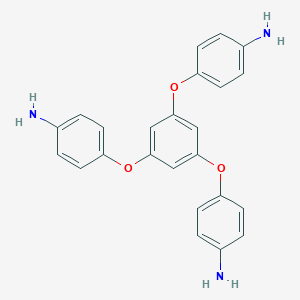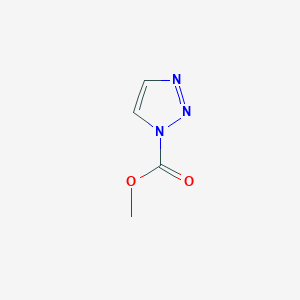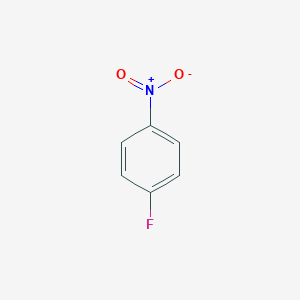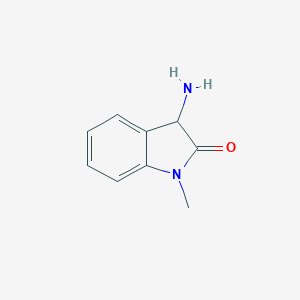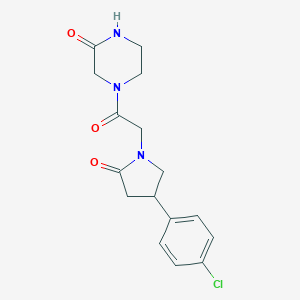
Cebaracetam
Vue d'ensemble
Description
Cebaracetam is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrolidine derivative that has been synthesized through a unique method and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of Cebaracetam is not yet fully understood. However, it has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Effets Biochimiques Et Physiologiques
Cebaracetam has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can help in the treatment of anxiety and epilepsy. It has also been found to increase the levels of BDNF, which can help in the growth and survival of neurons. Additionally, it has been found to have antioxidant properties, which can help in the prevention of oxidative stress-related damage to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Cebaracetam has several advantages for lab experiments. It is stable under normal laboratory conditions and has a long shelf life. It is also soluble in water and other common solvents, making it easy to work with. However, one of the limitations of Cebaracetam is that it is relatively expensive compared to other compounds used in lab experiments.
Orientations Futures
There are several future directions for the research on Cebaracetam. One of the most promising directions is the development of Cebaracetam-based drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is the investigation of the mechanism of action of Cebaracetam to better understand its therapeutic potential. Additionally, there is a need for further research on the safety and toxicity of Cebaracetam to ensure its safe use in humans.
Conclusion:
Cebaracetam is a promising chemical compound that has potential therapeutic applications in the treatment of neurological disorders, anxiety, and depression. Its unique synthesis method, neuroprotective properties, and modulatory effects on neurotransmitter release make it a promising compound for further research. However, more research is needed to fully understand its mechanism of action, safety, and toxicity.
Applications De Recherche Scientifique
Cebaracetam has shown potential therapeutic applications in various scientific studies. It has been found to have neuroprotective properties that can help in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Propriétés
Numéro CAS |
113957-09-8 |
|---|---|
Nom du produit |
Cebaracetam |
Formule moléculaire |
C16H18ClN3O3 |
Poids moléculaire |
335.78 g/mol |
Nom IUPAC |
4-[2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetyl]piperazin-2-one |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-3-1-11(2-4-13)12-7-15(22)20(8-12)10-16(23)19-6-5-18-14(21)9-19/h1-4,12H,5-10H2,(H,18,21) |
Clé InChI |
QPKMIYNBZGPJAR-UHFFFAOYSA-N |
SMILES |
C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |
Synonymes |
1-(4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl)-3-oxopiperazine cebaracetam |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
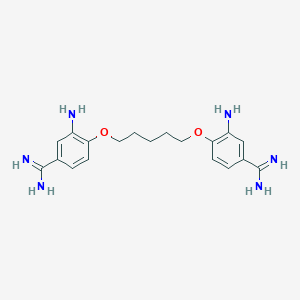
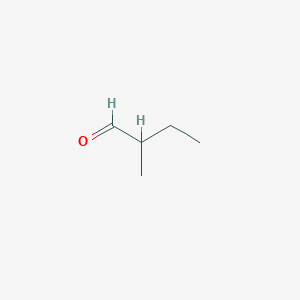
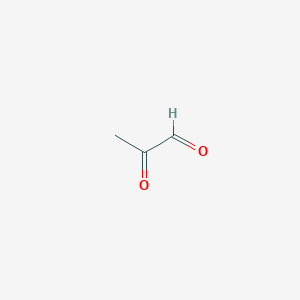
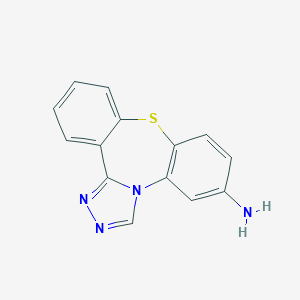
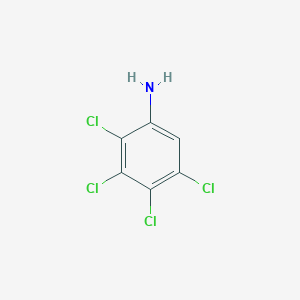
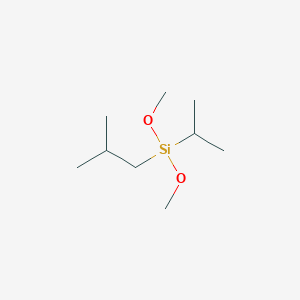
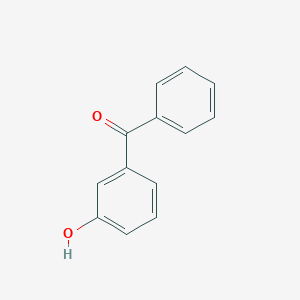
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
